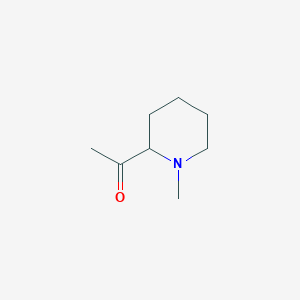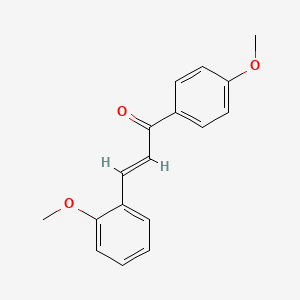
A-443654
Vue d'ensemble
Description
A-443654 is a potent and selective inhibitor of the serine/threonine kinase Akt, which plays a crucial role in various cellular processes such as cell growth, proliferation, and survival. The compound is known for its high affinity for Akt1, Akt2, and Akt3, with a Ki value of 160 pM for each isoform . This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit Akt signaling pathways that are often dysregulated in tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A-443654 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indazole and pyridine rings, followed by their coupling to form the final compound. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
A-443654 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives of this compound .
Applications De Recherche Scientifique
A-443654 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of Akt signaling pathways in various cancer cell lines, including glioblastoma and breast cancer stem cells.
Neurodegenerative Diseases: The compound has been shown to reduce α-synuclein expression and normalize endoplasmic reticulum stress and autophagy in models of Parkinson’s disease.
Cell Cycle Studies: This compound is used to investigate the role of Akt in cell cycle progression and mitotic regulation.
Drug Development: It serves as a lead compound for the development of new Akt inhibitors with improved efficacy and selectivity.
Mécanisme D'action
A-443654 exerts its effects by binding to the ATP-binding site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as glycogen synthase kinase 3 (GSK3) and mammalian target of rapamycin (mTOR), leading to the suppression of cell growth and proliferation . The compound also induces apoptosis in cancer cells by activating caspase pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triciribine: Another Akt inhibitor with a different mechanism of action.
MK-2206: A selective allosteric inhibitor of Akt.
Perifosine: An alkylphospholipid that inhibits Akt signaling.
Uniqueness of A-443654
This compound is unique due to its high potency and selectivity for all three isoforms of Akt. It has a Ki value of 160 pM, which is significantly lower than that of other Akt inhibitors, making it one of the most potent inhibitors available . Additionally, its ability to induce rapid morphological changes in cancer cells and its effectiveness in various disease models highlight its potential as a therapeutic agent .
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTBGJGMTBHQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3329038.png)








![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)


